molecular formula C15H16Cl2N2O2 B1523736 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride CAS No. 1258639-44-9

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride

Cat. No.: B1523736
CAS No.: 1258639-44-9
M. Wt: 327.2 g/mol
InChI Key: PYGFKHQJYKVZMZ-UHFFFAOYSA-N
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Description

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride is a chemical compound with the molecular formula C15H16Cl2N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminomethyl group attached to a phenoxy ring, which is further connected to a chlorophenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-chlorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-aminomethylphenol in the presence of a base such as triethylamine to yield the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of a nitro group results in the formation of an amine.

Scientific Research Applications

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenoxy and chlorophenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(aminomethyl)phenoxy]-N-(4-fluorophenyl)acetamide
  • 2-[4-(aminomethyl)phenoxy]-N-(4-bromophenyl)acetamide
  • 2-[4-(aminomethyl)phenoxy]-N-(4-methylphenyl)acetamide

Uniqueness

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can enhance the compound’s lipophilicity and influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2.ClH/c16-12-3-5-13(6-4-12)18-15(19)10-20-14-7-1-11(9-17)2-8-14;/h1-8H,9-10,17H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGFKHQJYKVZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCC(=O)NC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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